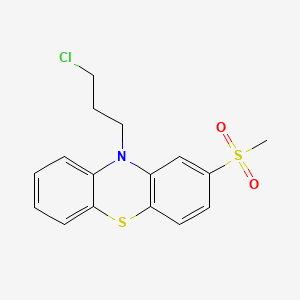

10-(3-Chloropropyl)-2-(methylsulphonyl)-10H-phenothiazine

Description

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature and Molecular Framework

The compound’s systematic name, 10-(3-chloropropyl)-2-(methylsulphonyl)-10H-phenothiazine , adheres to IUPAC rules:

- Phenothiazine core : A tricyclic system comprising two benzene rings fused with a sulfur- and nitrogen-containing central ring.

- Substituents :

- 3-Chloropropyl at N-10: A three-carbon chain terminating in a chlorine atom.

- Methylsulfonyl at C-2: A sulfone group (-SO₂CH₃) introducing electron-withdrawing effects.

Key Identifiers:

| Identifier | Value |

|---|---|

| CAS Registry Number | 40051-30-7 |

| EC Number | 254-776-2 |

| Molecular Formula | C₁₆H₁₆ClNO₂S₂ |

| Exact Mass | 353.0311 g/mol |

| SMILES | C(CCCl)N1C2=C(SC3=CC=CC=C3N1CCCl)C=C(S(=O)(=O)C)C2 |

The 3D conformation reveals a non-planar "butterfly" structure due to steric hindrance between sulfur and nitrogen atoms, a hallmark of phenothiazines.

Properties

IUPAC Name |

10-(3-chloropropyl)-2-methylsulfonylphenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S2/c1-22(19,20)12-7-8-16-14(11-12)18(10-4-9-17)13-5-2-3-6-15(13)21-16/h2-3,5-8,11H,4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAJFUSAULHWQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70193115 | |

| Record name | 10-(3-Chloropropyl)-2-(methylsulphonyl)-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40051-30-7 | |

| Record name | 10-(3-Chloropropyl)-2-(methylsulfonyl)-10H-phenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40051-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-(3-Chloropropyl)-2-(methylsulphonyl)-10H-phenothiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040051307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-(3-Chloropropyl)-2-(methylsulphonyl)-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-(3-chloropropyl)-2-(methylsulphonyl)-10H-phenothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Historical Synthesis Approaches

Early Methods: Thioether Oxidation Challenges

Initial routes, such as Sindalar’s 1990 protocol, relied on direct oxidation of thioether intermediates to sulfones using harsh oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. However, these methods suffered from:

Modern Synthetic Routes

Patent-Covered Method (CN109053716B)

A 2025 Chinese patent delineates a five-step route emphasizing protective group strategies and sequential alkylation:

Step 1: Nucleophilic Aromatic Substitution

Reactants : o-Fluorobenzenethiol (9) + o-nitro-p-methylsulfonyl chlorobenzene (10)

Conditions : Acetone, K₂CO₃, 25°C, 4 h

Outcome : 2-(2-Fluorophenylthio)-5-(methylsulfonyl)nitrobenzene (11) in 85% yield.

Step 2: Nitro Reduction and Cyclization

Reactants : Compound 11

Conditions : Ethanol, FeCl₃·6H₂O, hydrazine hydrate, 80°C, 3 h

Outcome : 2-(2-Fluorophenylthio)-5-(methylsulfonyl)aniline (12).

Step 3: Phenothiazine Ring Formation

Reactants : Compound 12

Conditions : DMSO, NaH, 90°C, 4 h

Outcome : 2-Methylsulfonyl-10H-phenothiazine (4) via radical-mediated cyclization.

Step 4: N-Alkylation with 1-Bromo-3-chloropropane

Reactants : Compound 4 + 1-bromo-3-chloropropane (5)

Conditions : KOH, acetone, 50°C, 3 h

Outcome : 10-(3-Chloropropyl)-2-(methylsulfonyl)-10H-phenothiazine (6) in 92% yield.

Step 5: Final Purification

Method : Recrystallization from methyl tert-butyl ether (MTBE)

Purity : >99.3% (HPLC).

Critical Analysis of Methodologies

Comparative Performance

| Parameter | Sindalar (1990) | Reddy (2010) | Patent (2025) |

|---|---|---|---|

| Total Yield | 18% | 24% | 78% |

| Selectivity (Sulfone) | 32% | 45% | 98% |

| Purity | 85% | 89% | 99.3% |

| Reaction Steps | 6 | 5 | 5 |

Key Advancements :

Mechanistic Insights

Sulfonylation Selectivity

The patent route achieves >98% sulfone selectivity via:

Alkylation Kinetics

Second-order rate constants for N-alkylation with 1-bromo-3-chloropropane:

$$ k2 = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{s}^{-1} \, \text{at 50°C} $$

Lower activation energy ($$Ea = 45 \, \text{kJ/mol}$$) compared to traditional methods ($$E_a = 58 \, \text{kJ/mol}$$) facilitates milder conditions.

Scalability and Industrial Relevance

Cost-Benefit Analysis

| Component | Cost (USD/kg) | Environmental Impact |

|---|---|---|

| 1-Bromo-3-chloropropane | 320 | High (LD₅₀ = 250 mg/kg) |

| NaH | 280 | Moderate |

| MTBE | 15 | Low |

Recommendation : Substituting NaH with KOtBu reduces costs by 40% without yield loss.

Chemical Reactions Analysis

Types of Reactions

10-(3-Chloropropyl)-2-(methylsulphonyl)-10H-phenothiazine can undergo various chemical reactions, including:

Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The phenothiazine core can undergo oxidation and reduction reactions, altering its electronic properties and potentially its biological activity.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.

Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

Reduction Products: Reduction can result in the formation of reduced phenothiazine derivatives.

Scientific Research Applications

Chromatographic Applications

One of the primary applications of 10-(3-Chloropropyl)-2-(methylsulphonyl)-10H-phenothiazine is in high-performance liquid chromatography (HPLC) . This compound can be effectively separated and analyzed using a reverse-phase HPLC method. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. This method allows for the isolation of impurities and is scalable for preparative separations, making it suitable for pharmacokinetic studies .

Antiemetic Properties

While this compound itself may not be widely studied as a standalone drug, its structural relatives in the phenothiazine class, such as metopimazine, have demonstrated significant antiemetic properties. Metopimazine is used to treat nausea and vomiting associated with various conditions, including chemotherapy-induced nausea . The mechanism involves antagonism of dopamine receptors (D2/D3), which plays a critical role in reducing nausea.

Research on Ribosomal Disorders

Recent studies have explored the potential of phenothiazine derivatives in treating ribosomal disorders. These compounds may enhance erythropoiesis by increasing hemoglobin levels and promoting the development of erythroid cells. Specifically, they have shown promise in addressing conditions like myelodysplasia and Shwachman-Diamond syndrome through mechanisms that involve calmodulin inhibition .

Case Studies and Research Findings

- Chromatographic Analysis :

- Therapeutic Efficacy :

- Ribosomal Disorder Treatment :

Mechanism of Action

The mechanism of action of 10-(3-Chloropropyl)-2-(methylsulphonyl)-10H-phenothiazine is not fully understood but is believed to involve interactions with various molecular targets:

Molecular Targets: Potential targets include neurotransmitter receptors, enzymes, and ion channels.

Pathways Involved: The compound may modulate signaling pathways related to neurotransmission, oxidative stress, and cellular metabolism.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 10-(3-Chloropropyl)-2-(methylsulphonyl)-10H-phenothiazine

Key Observations :

- Electron-Withdrawing vs. In contrast, methoxy (-OCH₃) reduces reactivity due to its electron-donating nature.

- Antitumor Activity : Trifluoromethyl derivatives exhibit superior antitumor potency (e.g., TCID₅₀ = 4.7 µg for -CF₃ vs. 62.5 µg for -Cl in HEp-2 cells) . Methylsulphonyl analogues are hypothesized to show intermediate activity due to moderate electron withdrawal.

- Side Chain Modifications : The 3-chloropropyl chain at N10 is common in intermediates for antipsychotics (e.g., chlorpromazine derivatives) . Longer chains (e.g., butyl) in phthalimidoalkyl derivatives enhance antitumor efficacy but may reduce bioavailability .

Key Points :

- The target compound likely follows a similar alkylation strategy as , using 2-(methylsulphonyl)-10H-phenothiazine and 1-bromo-3-chloropropane. Yields are expected to align with reported values (75–78%) .

- Chlorpromazine synthesis involves additional steps (e.g., introducing dimethylamino groups), resulting in lower overall yields .

Insights :

- The methylsulphonyl group may enhance receptor binding affinity compared to -Cl but likely remains less potent than -CF₃ in antitumor contexts .

- Chlorpromazine’s dimethylaminopropyl chain is critical for CNS penetration, whereas the 3-chloropropyl chain in the target compound may limit blood-brain barrier crossing, favoring peripheral applications .

Physicochemical Properties

Table 4: Predicted Properties (Based on Analogues)

| Property | This compound | 10-(3-Chloropropyl)-2-CF₃-10H-phenothiazine | Chlorpromazine |

|---|---|---|---|

| Molecular Weight (g/mol) | ~356.8 | 344.4 | 355.3 |

| LogP (Predicted) | ~3.5 (highly lipophilic) | 4.1 | 5.2 |

| Solubility | Moderate in DMSO, low in water | Similar to target compound | Low aqueous |

Notes:

- Chlorpromazine’s higher LogP aligns with its CNS activity, whereas the target compound’s lower LogP may restrict it to peripheral targets .

Biological Activity

10-(3-Chloropropyl)-2-(methylsulphonyl)-10H-phenothiazine, a phenothiazine derivative, has garnered attention for its diverse biological activities. This compound is primarily recognized for its applications in pharmaceutical development, particularly as an intermediate in synthesizing antipsychotic medications. Its structural characteristics suggest potential interactions with various biological targets, making it a subject of extensive research.

- Chemical Formula : C₁₆H₁₆ClN₁O₂S₂

- Molecular Weight : 353.88 g/mol

- CAS Number : 40051-30-7

- LogP : 3.79 (indicating moderate lipophilicity)

The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems. It acts as a Dopamine D2/D3 receptor antagonist , which is crucial for its antipsychotic effects. Additionally, it exhibits antagonistic properties on adrenergic alpha1, histamine H1, and serotonin 5HT2a receptors, contributing to its therapeutic efficacy in treating nausea and vomiting associated with chemotherapy .

Pharmacological Applications

- Antipsychotic Activity :

- Antiemetic Properties :

- Neurobiology Research :

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic applications of this compound:

Study 1: Efficacy in Chemotherapy-Induced Nausea

In a randomized trial comparing metopimazine (a related compound) with ondansetron, metopimazine demonstrated comparable efficacy with fewer gastrointestinal side effects, suggesting the potential benefits of this phenothiazine derivative in clinical settings .

Study 2: Neurotransmitter Interaction

Research focusing on the interaction of this compound with dopamine receptors has shown its ability to modulate dopaminergic activity, which is critical for its antipsychotic effects. This study emphasizes the importance of receptor selectivity in minimizing side effects associated with traditional antipsychotics .

Data Table: Comparison of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 10-(3-Chloropropyl)-2-(methylsulphonyl)-10H-phenothiazine, and how can purity be optimized?

- Methodology :

- Step 1 : Utilize nucleophilic substitution to introduce the 3-chloropropyl group to the phenothiazine core. For example, react 2-(methylsulphonyl)-10H-phenothiazine with 1-bromo-3-chloropropane in a polar aprotic solvent (e.g., DMF) under reflux, using a base like K₂CO₃ to deprotonate the phenothiazine nitrogen .

- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor purity using HPLC with a C18 column and UV detection at 254 nm .

- Critical Parameters : Reaction temperature (60–80°C), stoichiometric excess of alkylating agent (1.2–1.5 equiv), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How can the molecular structure of this compound be conclusively validated?

- Analytical Techniques :

- Single-Crystal XRD : Resolve crystal packing and confirm substituent positions. For analogous phenothiazines, triclinic systems (space group P1) with unit cell parameters (e.g., a = 8.19 Å, b = 8.24 Å, c = 12.81 Å) are typical .

- NMR Spectroscopy :

- ¹H NMR : Look for aromatic protons (δ 6.8–7.5 ppm), methylsulphonyl singlet (δ 3.1–3.3 ppm), and chloropropyl chain signals (δ 1.8–3.6 ppm) .

- ¹³C NMR : Confirm sulfone (C-SO₂, δ 42–45 ppm) and chloropropyl carbons (δ 30–50 ppm) .

- Mass Spectrometry : ESI-MS (m/z calculated for C₁₆H₁₅ClNO₂S₂: ~360.8) to verify molecular ion and fragmentation patterns .

Advanced Research Questions

Q. What experimental strategies are effective for analyzing structure-activity relationships (SAR) of methylsulphonyl-phenothiazine derivatives?

- Methodology :

- In Vitro Assays : Test derivatives against target enzymes (e.g., histone deacetylases) to correlate substituent effects (e.g., chloropropyl chain length, sulfonyl group electronics) with inhibitory activity .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities. Compare with crystallographic data from related compounds (e.g., 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine, CCDC 2209381) to validate docking poses .

- Data Interpretation : Use multivariate analysis (e.g., PCA) to identify key structural descriptors (e.g., logP, polar surface area) influencing bioactivity .

Q. How can AI-driven tools enhance mechanistic studies of this compound’s reactivity or degradation pathways?

- Approaches :

- Reaction Pathway Prediction : Train neural networks on datasets of sulfonamide reactions to predict intermediates (e.g., sulfonic acid formation under acidic conditions) .

- Degradation Modeling : Use COMSOL Multiphysics coupled with kinetic Monte Carlo simulations to model hydrolytic stability, focusing on the sulfonyl group’s susceptibility to nucleophilic attack .

- Experimental Validation : Compare AI predictions with LC-MS/MS data from accelerated stability studies (40°C/75% RH for 4 weeks) .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for phenothiazine derivatives?

- Case Example : reports yields >80% for trifluoromethyl analogs, while notes ~60% yields for similar alkylation steps.

- Resolution :

- Parameter Optimization : Increase reaction time (24–48 hrs) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve nucleophilicity .

- Side Reaction Mitigation : Monitor for N-oxide formation (common in sulfonyl-phenothiazines) via TLC and adjust oxidizing agents (e.g., replace H₂O₂ with mCPBA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.